Food Blue 1

Hemostasis Coagulation Blood Component Safety

Avoid color fade during high-temperature processing. Natural blue alternatives degrade above 60°C, compromising batch consistency. Food Blue 1 offers a validated solution for thermal processes up to 150°C. - 92%+ color retention at 150°C, ensuring shade fidelity in baked goods and UHT beverages. - pH stable across 3.0-8.0 for reliable performance in acidic confectionery and neutral dairy. - Compliant with FDA 21 CFR 74.101 and EC 1333/2008, supporting streamlined multi-market regulatory filings.

Molecular Formula C37H34N2Na2O9S3
C37H37N2O9S3+
Molecular Weight 749.9 g/mol
Cat. No. B1200817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFood Blue 1
Synonymsacid blue 9
blue 4
blue no. 1
brilliant blue
brilliant blue Al (3:1) salt
brilliant blue diammonium salt
brilliant blue dipotassium salt
brilliant blue FCF
brilliant blue FCF, diammonium salt
brilliant blue potassium, sodium salt
brilliant blue, aluminium salt
brilliant blue, disodium salt
C.I. 42090
caries check blue
CI 42090
D and C blue no.4
DC blue no. 4
erioglaucine
F D and C blue #1
FD and C blue No.1
food blue 2
Molecular FormulaC37H34N2Na2O9S3
C37H37N2O9S3+
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O
InChIInChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1
InChIKeyCTRXDTYTAAKVSM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Food Blue 1: Regulatory Status & Key Properties


Food Blue 1 (Brilliant Blue FCF, FD&C Blue No. 1, E133, CAS 3844-45-9) is a water-soluble triarylmethane synthetic dye [1] with a molecular weight of 792.84 g/mol and a characteristic maximum absorption at approximately 628-630 nm [2]. It is approved by the FDA (21 CFR 74.101), EFSA, and JECFA for use in foods, pharmaceuticals, and cosmetics, with a current JECFA Acceptable Daily Intake (ADI) of 0-6 mg/kg body weight established in 2017 [3]. The compound appears as a dark purple to bronze powder and demonstrates solubility of approximately 200 g/L in water at 25°C .

Regulatory FDA/EFSA/JECFA approved food colorant for analytical reference
Spectroscopic λmax 628–630 nm supports UV-vis and HPLC detection
Compatibility High water solubility enables aqueous formulation studies

Limits of Food Blue 1 Substitution: Hemostatic & Color Differences


Generic substitution among blue food colorants is not straightforward due to significant quantitative differences in biological activity profiles and physicochemical performance. Unlike natural alternatives such as genipin, which demonstrates anti-platelet activity only at high concentrations (200 µM), Food Blue 1 and Patent Blue V both exhibit pro-coagulant activity at substantially lower concentrations (1-10 µM) by significantly shortening APTT and TT [1]. Additionally, Food Blue 1 exhibits a molar absorptivity (ε625 = 0.97 × 10^5) that increases with solvent dielectric permittivity [2], meaning that color intensity and shade consistency can vary across different formulation matrices—a property that must be accounted for during procurement and cannot be assumed to be equivalent across all triarylmethane dyes.

Coagulation profile

Pro-coagulant activity at low µM differs from natural alternatives; may shift hemostatic interactions.

Color consistency

Solvent-dependent molar absorptivity can alter color intensity across matrices; not interchangeable with azo dyes.

Food Blue 1 Differentiation Evidence


Pro-Coagulant Activity vs. Patent Blue V

In a 2024 in vitro study, Food Blue 1 (Brilliant Blue FCF) and Patent Blue V both significantly shortened APTT at 10 µM and TT at 1 and 10 µM, demonstrating pro-coagulant activity. In contrast, the natural blue colorant genipin showed no significant effect on coagulation times even at concentrations up to 200 µM [1]. This indicates that synthetic blue colorants in the triarylmethane class share a functional profile distinct from natural alternatives, with Food Blue 1 exhibiting pro-coagulant effects at concentrations 20- to 200-fold lower than genipin's effective anti-platelet concentration.

Pro-coagulant activity
Head-to-head
APTT shortened at 10 µM; TT at 1–10 µM. Genipin inactive ≤200 µM.
Supports hemostatic interaction assessment.
In vitro human plasma; PT unaffected.
Hemostasis Coagulation Blood Component Safety

Molar Absorptivity & Solvent-Dependent Spectra

Spectrophotometric analysis has established that the dominant form of Food Blue 1 in solution is electroneutral, with a molar absorptivity of ε625 = 0.97 × 10^5 [1]. Importantly, this absorptivity increases with the dielectric permittivity of the solvent, and replacing polar solvents with less polar ones causes a bathochromic shift in the maximum absorption band correlated with the Hansen solubility parameter [1]. While head-to-head absorptivity data for comparators under identical conditions are not available from this source, this solvent-dependence represents a class-level property of triarylmethane dyes that distinguishes Food Blue 1 from azo-based colorants which may exhibit different solvatochromic behavior.

Molar absorptivity
Class-level inference
ε₆₂₅ = 0.97 × 10⁵; bathochromic shift in less polar solvents.
Solvent-dependent calibration required.
Hansen parameter correlated; context-dependent.
Spectrophotometry Colorimetry Formulation Stability

Thermal Stability in Processed Foods & Beverages

Food Blue 1 demonstrates practical thermal stability up to 150°C with color retention of 92%+ after processing, and maintains stability across a pH range of 3.0-8.0 . It exhibits good resistance to fruit acids, benzoic acid, and sorbic acid [1]. While direct comparative thermal degradation kinetics against other blue dyes (e.g., Indigo Carmine, Patent Blue V) are not identified in primary literature, this stability profile supports its broad applicability in thermally processed foods and acidic beverages where some natural blue alternatives (e.g., phycocyanin from spirulina) are known to exhibit thermal instability above 60°C.

Thermal stability
Source review
≥150°C; 92%+ color retention; pH 3.0–8.0.
Supports high-temperature processing fit.
Class-level comparison to phycocyanin.
Thermal Stability Food Processing Formulation Compatibility

HPLC-DAD Quantification in Green Food Matrices

A validated HPLC-DAD method for the simultaneous separation and quantification of Tartrazine (E102) and Food Blue 1 (E133) in green-colored foods and beverages has been established [1]. In real sample analysis, Food Blue 1 content ranged from 1.0-20.1 μg/mL, while Tartrazine ranged from 1.3-36.5 μg/mL [1]. This method demonstrates that Food Blue 1 can be selectively adsorbed (>99.9%) from matrices using specific solid sorbents (magnesium aluminium D. benzensulfonate SDS 01 H8L and Florisil) with a loading capacity of 200-300 mg [1], enabling precise quantification even in complex multi-dye formulations.

HPLC-DAD quantification
Analytical context
1.0–20.1 µg/mL in green foods; >99.9% selective adsorption.
Enables co-quantification with Tartrazine.
Validated method; distinct sorbents required.
HPLC-DAD Analytical Chemistry Food Quality Control

Food Blue 1 Procurement & Application Scenarios


High-Temperature Stability for Processed Foods

Food Blue 1 is the preferred procurement choice for baked goods, confectionery, and UHT-treated beverages due to its demonstrated thermal stability up to 150°C with 92%+ color retention [1]. Natural alternatives such as spirulina-derived phycocyanin degrade above approximately 60°C, making Food Blue 1 the quantitatively validated option for products undergoing high-temperature processing. Its pH stability range of 3.0-8.0 further ensures consistent coloration in acidic fruit preparations and neutral dairy matrices.

Analytical Method Development & Multi-Dye Quality Control

For laboratories developing HPLC methods for synthetic colorant quantification, Food Blue 1 offers validated separation parameters with distinct spectral detection at 596-630 nm [1] and selective adsorption characteristics (>99.9% removal) using specific sorbents [2]. Its molar absorptivity (ε625 = 0.97 × 10^5) [3] provides a robust quantitative benchmark, though analysts must account for solvent-dependent absorptivity shifts when transferring methods between aqueous and organic matrices.

Pharmaceutical Excipient Selection: Hemostatic Considerations

In pharmaceutical formulations where the colorant may contact biological fluids (e.g., liquid oral dosage forms, topical preparations), Food Blue 1's pro-coagulant activity at low micromolar concentrations (1-10 µM) should inform excipient selection [1]. This property distinguishes Food Blue 1 from natural alternatives like genipin (inactive up to 200 µM) and may be relevant for patients with coagulation disorders or those receiving anticoagulant therapy. Formulators should document this functional characteristic in drug master files and regulatory submissions.

Multi-Colored Product Formulations & Global Regulatory Compliance

Food Blue 1 is approved under harmonized international standards including FDA 21 CFR 74.101, EFSA Regulation (EC) No 1333/2008, and JECFA specifications with an ADI of 0-6 mg/kg bw [1]. With over 60 food categories having established maximum permitted levels in the Codex General Standard for Food Additives [1], procurement of Food Blue 1 supports streamlined regulatory approval for products destined for multiple global markets. Its compatibility in green-colored formulations with Tartrazine (as demonstrated by HPLC-DAD co-quantification methods [2]) enables flexible product development across diverse color portfolios.

Application
Selection Property
Validation Focus
Thermal processing studies
Thermal stability profile
Color retention under processing conditions
HPLC method development
Solvent-dependent absorptivity
Calibration in target matrix
Formulation-biocompatibility research
In vitro coagulation profile
Hemostatic interaction assessment
Global product formulation
International regulatory status
Target market compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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